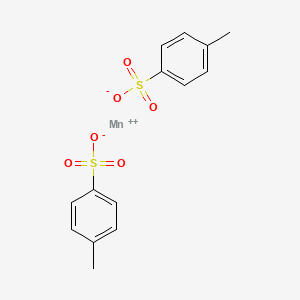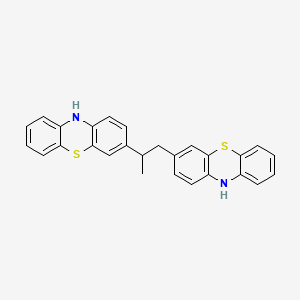
2-Isopropyl-N,N,2,3-tetramethylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-N,N,2,3-tetramethylbutyramide is a synthetic compound known for its cooling properties. It is a white crystalline powder that is nearly odorless and is widely used in various applications, including medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Méthodes De Préparation
The synthesis of 2-Isopropyl-N,N,2,3-tetramethylbutyramide can be achieved through the Ritter reaction. This involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . The reaction conditions typically include the use of alkylating agents such as borates, carbonates, or phosphates . Industrial production methods may vary, but the Ritter reaction remains a common approach due to its efficiency and yield.
Analyse Des Réactions Chimiques
2-Isopropyl-N,N,2,3-tetramethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Isopropyl-N,N,2,3-tetramethylbutyramide has a wide range of scientific research applications:
Chemistry: It is used as a coolant in various chemical reactions and processes.
Biology: Its cooling properties make it useful in biological studies, particularly in experiments requiring temperature regulation.
Medicine: It is used in medicinal preparations for its cooling and soothing effects, often found in topical creams and ointments.
Mécanisme D'action
The cooling effect of 2-Isopropyl-N,N,2,3-tetramethylbutyramide is due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in the body. When the compound binds to TRPM8, it activates the channel, leading to a cooling sensation on the skin or mucosa .
Comparaison Avec Des Composés Similaires
2-Isopropyl-N,N,2,3-tetramethylbutyramide is often compared to other cooling agents like menthol and WS-23. While menthol provides an immediate cooling effect, it can sometimes cause a burning sensation. WS-23, on the other hand, offers a continuous and long-lasting cooling effect without the burning sensation . The unique aspect of this compound is its ability to provide a mild and sustained cooling effect, making it suitable for a wide range of applications.
Similar Compounds
- Menthol
- WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)
- 2-Isopropyl-N,2,3-trimethylbutyramide
Propriétés
Numéro CAS |
51115-69-6 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N,2,3-tetramethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3 |
Clé InChI |
ZYQWAFXFBQUZGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



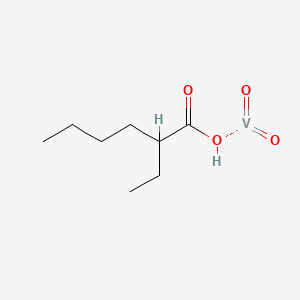
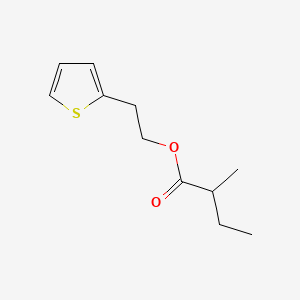


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
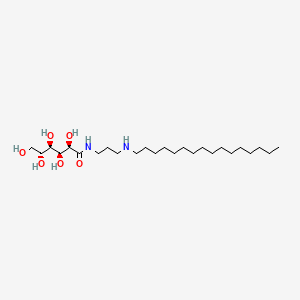

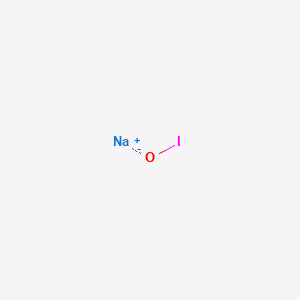
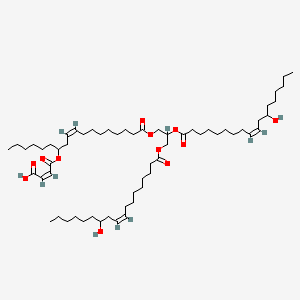

![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
